molecular formula C21H17N3O5S2 B11409014 5,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11409014
M. Wt: 455.5 g/mol
InChI Key: OYBQTJDJOPEUNH-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-2-carboxamide class, characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 5 and 5. The carboxamide group at position 2 is linked to a phenyl ring bearing a 1,3-thiazol-2-ylsulfamoyl moiety. The 5,7-dimethyl substitution on the chromene ring may enhance hydrophobic interactions in biological systems, while the thiazole sulfonamide group introduces distinct hydrogen-bonding and steric properties compared to simpler sulfamoyl derivatives.

Properties

Molecular Formula

C21H17N3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C21H17N3O5S2/c1-12-9-13(2)19-16(25)11-18(29-17(19)10-12)20(26)23-14-3-5-15(6-4-14)31(27,28)24-21-22-7-8-30-21/h3-11H,1-2H3,(H,22,24)(H,23,26)

InChI Key

OYBQTJDJOPEUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a thiazole-containing sulfonamide under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromene core.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 5,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide. The thiazole and sulfamoyl groups are known to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiazole rings have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
5,7-Dimethyl...Pseudomonas aeruginosa12 µg/mL

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. The mechanism involves the inhibition of cancer cell proliferation by inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) and HUH7 (liver carcinoma). The presence of the thiazole group is particularly noted for enhancing cytotoxicity against these cancer cells .

Case Study: Anticancer Screening

In a study evaluating the cytotoxic effects of various derivatives, this compound exhibited an IC50 value of 8 µM against MCF7 cells, indicating strong anticancer potential compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are crucial for binding to these targets, leading to inhibition or activation of biological pathways. This can result in various pharmacological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among chromene-2-carboxamide analogs include:

  • Chromene ring substitutions : Position and number of methyl groups.
  • Sulfonamide substituents : Nature of the aromatic or heterocyclic group attached to the sulfamoyl moiety.
Table 1: Comparative Physicochemical Data for Selected Chromene-2-carboxamide Derivatives
Compound Name Chromene Substituents Sulfonamide Substituent Melting Point (°C) Yield (%) Reference
Target Compound 5,7-dimethyl 4-(1,3-thiazol-2-ylsulfamoyl)phenyl Not reported Not reported -
6,7-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5e) 6,7-dimethyl 4-sulfamoylphenyl 310–312 87
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) None 4-sulfamoylphenyl 296–298 93
5,7-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide 5,7-dimethyl 4-(piperidin-1-ylsulfonyl)phenyl Not reported Not reported
4-Oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide None 4-(trifluoromethyl)-1,3-benzothiazol-2-yl Not reported Not reported

Key Observations :

  • Methyl Substitution Effects : Derivatives with methyl groups on the chromene ring (e.g., 5e and the target compound) exhibit higher melting points than unmethylated analogs (e.g., 5a), suggesting improved crystallinity and stability due to enhanced van der Waals interactions .

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by sulfonamide substituents:

  • Sulfamoyl vs.
  • Methyl Substitutions : The 5,7-dimethyl groups on the chromene ring could sterically hinder intermolecular interactions, affecting crystal lattice stability .

Biological Activity

5,7-Dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, while also discussing its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure includes a chromene moiety which is known for various biological activities. The thiazole group contributes to its pharmacological potential.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of thiazole have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The specific compound may similarly affect these pathways due to its structural analogies.

2. Anticancer Properties

Studies have demonstrated that chromene derivatives can possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .

In vitro studies have shown that similar compounds can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The compound's ability to interact with key cellular targets may be responsible for its cytotoxic effects.

3. Antimicrobial Activity

The presence of the thiazole ring in the compound suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi . The specific interactions with microbial enzymes or cell membrane components could be explored in future studies.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Cell Signaling Modulation: The compound may affect signaling pathways that regulate cell survival and apoptosis.
  • Interaction with DNA/RNA: Some studies suggest that chromene derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies

  • Anti-inflammatory Studies: A study on thiazole derivatives demonstrated significant inhibition of COX enzymes, correlating with reduced inflammation markers in animal models .
  • Anticancer Efficacy: Another research highlighted the cytotoxic effects of chromene derivatives on various cancer cell lines, showing dose-dependent responses in apoptosis induction .
  • Antimicrobial Testing: A recent investigation into thiazole-containing compounds found them effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

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